molecular formula C23H22N4O4 B2768373 3-benzyl-N-(2-methoxybenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921807-68-3

3-benzyl-N-(2-methoxybenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2768373
CAS No.: 921807-68-3
M. Wt: 418.453
InChI Key: HJDWCMAAUXXPOJ-UHFFFAOYSA-N
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Description

The compound “3-benzyl-N-(2-methoxybenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” is a pyrrolo[3,2-d]pyrimidine derivative . Pyrrolo[3,2-d]pyrimidines have been studied for many years as potential lead compounds for the development of antiproliferative agents .


Molecular Structure Analysis

Pyrrolo[3,2-d]pyrimidines are sterically and electronically similar to the naturally occurring purine nucleobases, with the exception of a hydrogen-bond donating moiety at N5 . Much of the focus has been on modifications to the pyrimidine ring, with enzymatic recognition often modulated by C2 and C4 substituents .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • The synthesis of novel compounds derived from pyrrolo[3,2-d]pyrimidine structures has been a focal point of research due to their potential biological activities. For instance, pyrrolo[3,2-d]pyrimidine derivatives have been synthesized with varying substituents, demonstrating the versatility of these compounds in medicinal chemistry for generating diverse biological activities (Majumdar, Das, & Jana, 1998). The methodologies employed in these syntheses often involve novel rearrangements or modifications, highlighting the chemical flexibility and potential for tailoring these molecules for specific therapeutic targets.

Biological Activities and Potential Therapeutic Applications

  • The exploration of the biological activities of pyrrolo[3,2-d]pyrimidine derivatives has been a significant area of interest. These compounds have been investigated for a range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antiviral effects. For example, certain derivatives have demonstrated inhibitory activity against cyclooxygenase enzymes, suggesting potential applications in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Chemical Modifications and Structural Analysis

  • The chemical modification of pyrrolo[3,2-d]pyrimidine derivatives, such as methylation at specific positions, has been explored to enhance their biological properties, such as analgesic effects. This highlights the ongoing efforts to optimize the pharmacological profiles of these compounds through structural modifications (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Future Directions

The future directions for research on pyrrolo[3,2-d]pyrimidines could involve further exploration of their antiproliferative properties . Additionally, the development of new pyrimidines as anti-inflammatory agents has been suggested .

Mechanism of Action

Target of Action

The primary targets of this compound are likely to be Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle and are crucial for cell proliferation and differentiation .

Mode of Action

This compound is likely to act as an inhibitor of CDKs . It binds to the active site of these kinases, preventing them from phosphorylating their target proteins. This inhibits the progression of the cell cycle and can lead to cell cycle arrest .

Biochemical Pathways

The inhibition of CDKs affects the cell cycle, particularly the transition from the G1 phase to the S phase . This can lead to the inhibition of DNA replication and cell division, thereby exerting anti-proliferative effects .

Pharmacokinetics

Like other small molecule inhibitors, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .

Result of Action

The inhibition of CDKs by this compound can lead to cell cycle arrest, preventing the proliferation of cancer cells . This can result in the shrinkage of tumors and the inhibition of metastasis .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the gastrointestinal tract can affect its absorption, and the presence of certain enzymes in the liver can affect its metabolism . Furthermore, the presence of other drugs can affect its distribution and excretion, potentially leading to drug-drug interactions .

Properties

IUPAC Name

3-benzyl-N-[(2-methoxyphenyl)methyl]-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-26-14-17(21(28)24-12-16-10-6-7-11-18(16)31-2)19-20(26)22(29)27(23(30)25-19)13-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,24,28)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDWCMAAUXXPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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